trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine
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Overview
Description
trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine: is a heterocyclic compound with the molecular formula C16H22N6 and a molecular weight of 298.39 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine typically involves the reaction of 4-methylpyrimidine with cyclohexane-1,4-diamine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction .
Chemical Reactions Analysis
Types of Reactions: trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine is used as a building block for the synthesis of more complex molecules . It is also employed in the study of heterocyclic chemistry and the development of new synthetic methodologies .
Biology: The compound is used in biological research to study its interactions with various biomolecules, such as proteins and nucleic acids . It is also investigated for its potential as a ligand in metal coordination complexes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications . It is studied for its ability to bind to specific molecular targets and its potential as a drug candidate .
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds . It is also employed in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine involves its ability to interact with specific molecular targets . The compound can bind to proteins and nucleic acids, affecting their structure and function . This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
trans-N1,N4-Bis(quinolin-2-ylmethylene)cyclohexane-1,4-diamine: This compound has similar structural features but contains quinoline moieties instead of pyrimidine rings.
trans-N1,N4-Bis(4-chloropyrimidin-2-yl)cyclohexane-1,4-diamine: This compound has chlorinated pyrimidine rings, which may confer different chemical and biological properties.
Uniqueness: trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine is unique due to its specific substitution pattern on the pyrimidine rings . This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
1-N,4-N-bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-11-7-9-17-15(19-11)21-13-3-5-14(6-4-13)22-16-18-10-8-12(2)20-16/h7-10,13-14H,3-6H2,1-2H3,(H,17,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXZEOMQPMSXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CCC(CC2)NC3=NC=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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